molecular formula C4HF3N2 B1266109 2,4,6-Trifluoropyrimidine CAS No. 696-82-2

2,4,6-Trifluoropyrimidine

Cat. No. B1266109
CAS RN: 696-82-2
M. Wt: 134.06 g/mol
InChI Key: NTSYSQNAPGMSIH-UHFFFAOYSA-N
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Description

2,4,6-Trifluoropyrimidine is a chemical compound with the molecular formula C4HF3N2 . It is a key building block used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .


Synthesis Analysis

The synthesis of 2,4,6-Trifluoropyrimidine involves the nucleophilic displacement of one of the fluorine atoms using both aliphatic and aromatic amines . A base-mediated strategy was adopted to synthesize 2,4,6-trisubstituted pyrimidines from amidine hydrochlorides, aldehydes, and acetylacetone .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trifluoropyrimidine consists of a pyrimidine ring with three fluorine atoms attached at the 2nd, 4th, and 6th positions .


Chemical Reactions Analysis

The chemical reactions of 2,4,6-Trifluoropyrimidine have been studied with a range of nitrogen-centered nucleophiles. The reactions result in mixtures of products arising from nucleophilic aromatic substitution processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trifluoropyrimidine include a molecular weight of 134.06 g/mol and a monoisotopic mass of 134.009186 Da .

Scientific Research Applications

Synthesis of Azido-Derivatives

2,4,6-Trifluoropyrimidine: can be used to synthesize azido-derivatives, such as 4-azido-5-chloro-2,6-difluoro-pyrimidine , through azidation reactions. These derivatives are useful in various chemical transformations .

Study of Regioselective Substitution Reactions

The compound is also used to study regioselective substitution reactions, which are important for the synthesis of structurally diverse chemical entities. This has implications in the design of new drugs and materials .

Exploration of Perhalogenated Heterocycles

Finally, 2,4,6-Trifluoropyrimidine is instrumental in exploring the chemistry of perhalogenated heterocycles. These studies can lead to the discovery of novel compounds with unique properties .

Safety and Hazards

2,4,6-Trifluoropyrimidine is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

Future Directions

Future research on 2,4,6-Trifluoropyrimidine could focus on developing more efficient synthetic methodologies that allow the synthesis of polysubstituted pyrimidine derivatives that are regioselective in all stages .

properties

IUPAC Name

2,4,6-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSYSQNAPGMSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219876
Record name 2,4,6-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

696-82-2
Record name 2,4,6-Trifluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluoropyrimidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trifluoropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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